D-Lysine-d4 (monohydrochloride)
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Overview
Description
D-Lysine-d4 (monohydrochloride): is a deuterium-labeled form of D-Lysine, an amino acid stereoisomer. The compound is often used in scientific research due to its unique properties, including its role as a component of surfactants and its use in stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Lysine-d4 (monohydrochloride) typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: : Industrial production of D-Lysine-d4 (monohydrochloride) involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production methods are optimized to meet the demands of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: : D-Lysine-d4 (monohydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the amino acid.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products: : The major products formed from these reactions include deuterium-labeled derivatives of lysine, which can be used in various research applications .
Scientific Research Applications
Chemistry: : In chemistry, D-Lysine-d4 (monohydrochloride) is used as a stable isotope tracer to study reaction mechanisms and metabolic pathways. Its deuterium labeling allows for precise quantitation in mass spectrometry .
Biology: : In biological research, the compound is used to study protein synthesis and degradation. It helps in understanding the dynamics of amino acid incorporation into proteins .
Medicine: : In medicine, D-Lysine-d4 (monohydrochloride) is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug metabolism .
Industry: : In industrial applications, the compound is used in the production of deuterium-labeled pharmaceuticals and as a component of surfactants in various formulations .
Mechanism of Action
Mechanism: : D-Lysine-d4 (monohydrochloride) exerts its effects through its incorporation into biological molecules. The deuterium atoms replace hydrogen atoms, which can alter the metabolic and pharmacokinetic profiles of the compound. This labeling allows researchers to track the compound’s behavior in biological systems .
Molecular Targets and Pathways: : The primary molecular targets of D-Lysine-d4 (monohydrochloride) include enzymes involved in amino acid metabolism. The compound is incorporated into proteins and peptides, allowing for detailed studies of metabolic pathways and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
L-Lysine monohydrochloride: Another stereoisomer of lysine, commonly used in nutritional supplements and as a precursor in chemical synthesis.
DL-Lysine monohydrochloride: A racemic mixture of D- and L-lysine, used in various biochemical applications.
Uniqueness: : D-Lysine-d4 (monohydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies .
Properties
Molecular Formula |
C6H15ClN2O2 |
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Molecular Weight |
186.67 g/mol |
IUPAC Name |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1/i1D2,2D2; |
InChI Key |
BVHLGVCQOALMSV-HMKNRSCMSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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